

2-chloro-N-(3-methoxyphenyl)acetamide CAS number 17641-08-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

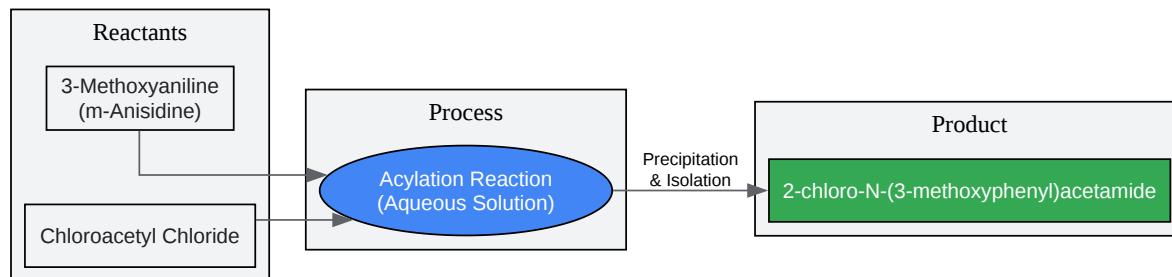
Compound Name:	2-chloro-N-(3-methoxyphenyl)acetamide
Cat. No.:	B103403

[Get Quote](#)

An In-Depth Technical Guide to **2-chloro-N-(3-methoxyphenyl)acetamide** (CAS No. 17641-08-6)

Introduction: A Versatile Chloroacetamide Building Block

2-chloro-N-(3-methoxyphenyl)acetamide, registered under CAS number 17641-08-6, is a substituted acetamide that has garnered significant interest as a versatile intermediate in synthetic organic chemistry.^[1] Its structure, featuring a reactive chloroacetyl group appended to a methoxy-substituted aniline, provides a valuable scaffold for constructing more complex molecular architectures. This dual functionality makes it a key component in the synthesis of a wide array of target molecules, particularly within the pharmaceutical and agrochemical sectors.^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information, grounded in established scientific literature and data.


Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. **2-chloro-N-(3-methoxyphenyl)acetamide** is typically supplied as an off-white or light brown solid.^{[1][3]} Its key properties are summarized below.

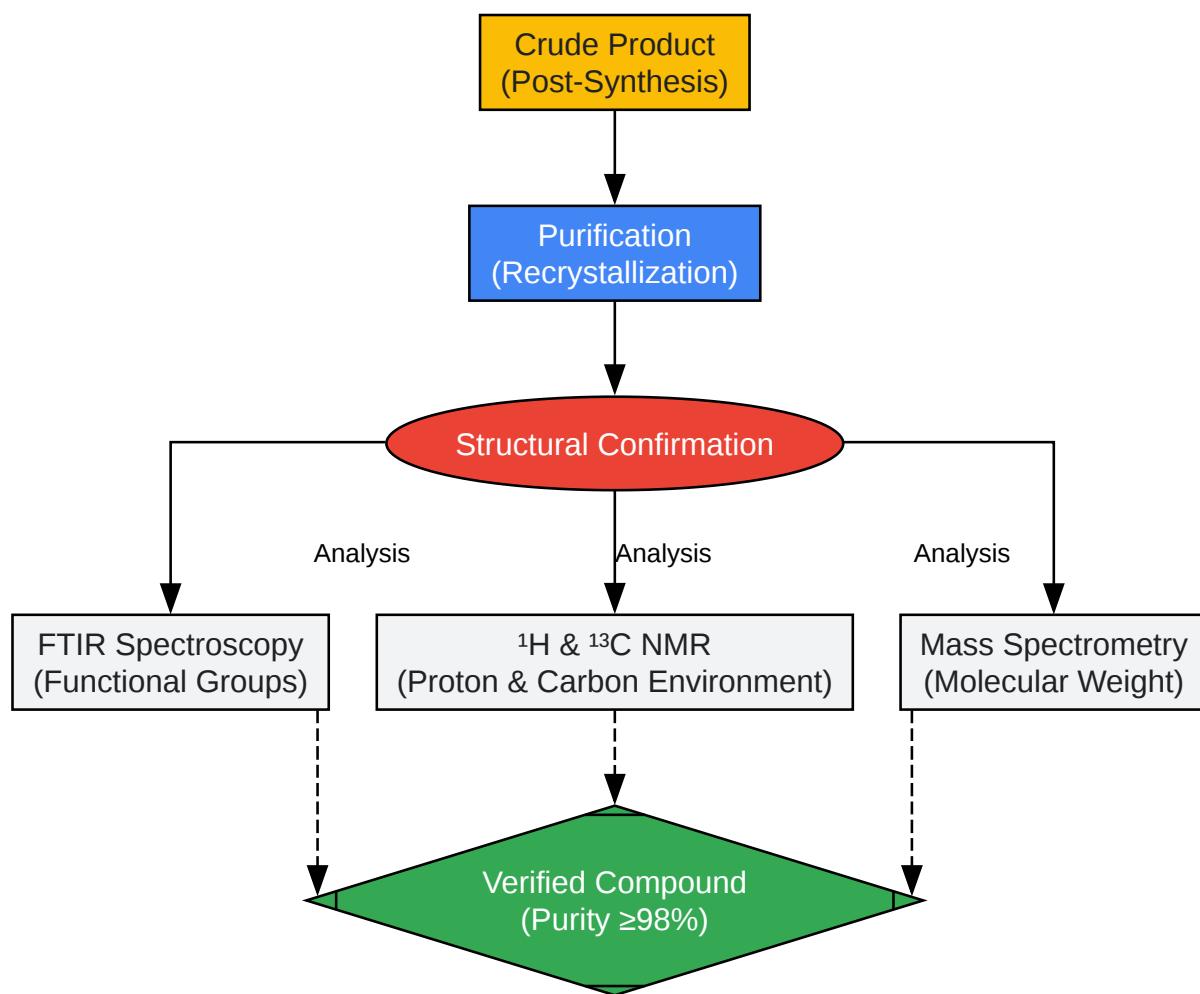
Property	Value	Source(s)
CAS Number	17641-08-6	[1]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1][4]
Molecular Weight	199.63 g/mol	[3][5]
Appearance	Off-white to brown amorphous powder/solid	[1][3]
Melting Point	88-94 °C; 90.5-91.5 °C	[1][5]
Boiling Point	371.9°C at 760 mmHg (Predicted)	[3][5]
Density	1.264 g/cm ³ (Predicted)	[3][5]
XLogP3	1.9	[5]
Purity	≥ 98% (by HPLC)	[1]

Synthesis Protocol: Acylation of m-Anisidine

The most common and efficient synthesis of **2-chloro-N-(3-methoxyphenyl)acetamide** involves the N-acylation of 3-methoxyaniline (also known as m-anisidine) with chloroacetyl chloride.^[6] This reaction is a straightforward nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-chloro-N-(3-methoxyphenyl)acetamide**.

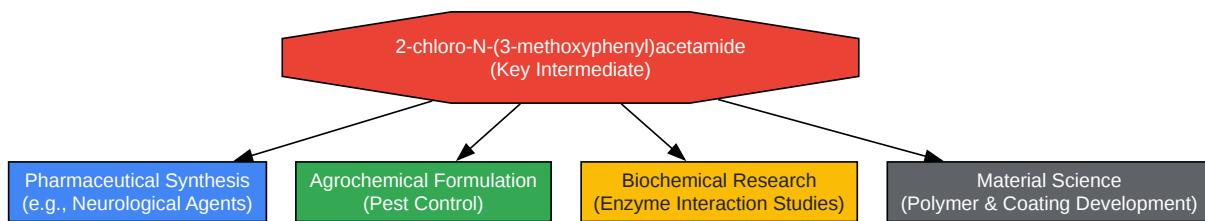

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted chloroacetamides.[\[6\]](#)

- Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, add 3-methoxyaniline (1.0 eq). Dissolve it in an appropriate aqueous or organic solvent.
- Reagent Addition: While stirring the solution, add chloroacetyl chloride (1.0 - 4.0 eq) dropwise over a period of approximately one hour.[\[6\]](#) The slow addition is critical to control the exothermic nature of the reaction and prevent side product formation. The use of excess chloroacetyl chloride can drive the reaction to completion.
- Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[\[6\]](#)
- Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will cause the desired product, which is typically insoluble in water, to precipitate out of the solution.[\[6\]](#)
- Purification: Filter the crude solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.[\[6\]](#)
- Drying and Characterization: Dry the purified solid. The final product can be further purified by recrystallization, for example, from an ethanol/water mixture.[\[6\]](#) The structure and purity should be confirmed using analytical techniques such as NMR, IR, and Mass Spectrometry.[\[7\]](#)

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. Spectroscopic methods are essential for structural elucidation.


[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of the synthesized product.

Recent studies have utilized Fourier-transform infrared (FTIR) spectroscopy, as well as proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, to fully characterize the molecule.^[7] These techniques confirm the presence of key functional groups (amide C=O, N-H, C-Cl, and ether C-O stretches in IR) and the specific arrangement of atoms within the molecule (NMR).

Applications in Research and Development

The utility of **2-chloro-N-(3-methoxyphenyl)acetamide** stems from its role as a reactive intermediate. The chloro- group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities.

[Click to download full resolution via product page](#)

Caption: Major application pathways for **2-chloro-N-(3-methoxyphenyl)acetamide**.

- **Pharmaceutical Development:** This compound is a valuable building block in medicinal chemistry. It is particularly noted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.^{[1][2]} Its structure can be elaborated to create lead compounds for drug discovery programs. For instance, related N-arylacetamides are precursors for molecules with potential anti-inflammatory properties.^[8]
- **Agrochemicals:** It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control solutions.^{[1][2]} The chloroacetamide moiety is a known feature in some classes of herbicides.
- **Biochemical and Synthetic Research:** Researchers use this compound to synthesize novel molecules for studying biological processes like enzyme interactions.^{[1][2]} A recent study detailed the synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate (3MPAEMA) from this acetamide, with subsequent computational analysis suggesting potential drug-like properties for the derivatives.^[7]
- **Material Science:** The unique chemical properties of this molecule lend it to exploration in material science, including the development of new polymers and coatings.^[2]

Safety and Handling

Proper handling of all chemical reagents is essential. Based on aggregated GHS data, **2-chloro-N-(3-methoxyphenyl)acetamide** presents specific hazards that require appropriate safety measures.

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[3][5]
Skin Irritation	H315	Causes skin irritation	[9]
Eye Irritation	H319	Causes serious eye irritation	[9]
Respiratory Irritation	H335	May cause respiratory irritation	[9]

Recommended Precautionary Measures

- Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid breathing dust, fumes, or vapors and use only in a well-ventilated area.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
- First Aid (Ingestion): If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse the mouth with water but do not induce vomiting.[10]
- First Aid (Skin/Eye Contact): In case of skin contact, wash off with soap and plenty of water. [10] For eye contact, rinse cautiously with water for several minutes.[9][10]
- Storage: Store in a well-ventilated place with the container tightly closed.[9] Keep in an inert atmosphere at room temperature.[3]

Conclusion

2-chloro-N-(3-methoxyphenyl)acetamide is more than a simple chemical compound; it is a versatile and enabling tool for the research and development community. Its straightforward synthesis, combined with the reactive chloroacetyl moiety, provides a reliable platform for innovation across pharmaceuticals, agrochemicals, and material science. By understanding its properties, synthesis, and handling requirements as detailed in this guide, scientists can

effectively and safely leverage this intermediate to advance their projects and develop novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. 2-CHLORO-N-(3-METHOXY-PHENYL)-ACETAMIDE | 17641-08-6 [amp.chemicalbook.com]
- 4. 17641-08-6 Cas No. | 2-Chloro-N-(3-methoxyphenyl)acetamide | Matrix Scientific [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-chloro-N-(3-methoxyphenyl)acetamide CAS number 17641-08-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103403#2-chloro-n-3-methoxyphenyl-acetamide-cas-number-17641-08-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com